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molecular formula C8H16N2O4 B7803888 N,N'-dimethoxy-N,N'-dimethylbutanediamide

N,N'-dimethoxy-N,N'-dimethylbutanediamide

Cat. No. B7803888
M. Wt: 204.22 g/mol
InChI Key: ZPCAISVJKXVBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07528163B2

Procedure details

Cool a suspension of 20.42 g N,N′-dimethoxy-N,N′-dimethylsuccinamide from the Step A above in 1 L anhydrous ether in an ice bath under nitrogen. Add 300 mL of 2 M propylmagnesium chloride in ether over 15 minutes with mechanical stir. Continue to stir the reaction mixture in the cooling bath for 2.25 hours. Quench the reaction by adding 30 mL ethanol in 50 mL ether over 30 minutes. Pour the resulting suspension into 1 L ice and water containing 75 mL concentrated HCl. Separate the layers, wash the organic layer with dilute HCl, 5% NaHCO3 and saturated brine. Dry over anhydrous Na2SO4. Evaporate the clear yellowish solution to give the title compound as yellow solid. 1H NMR (CDCl3, 500 MHz) δ: 2.69 (s, 4H), 2.46 (t, J=7.4 Hz, 411), 1.60-1.67 (m, 4H), 0.935 (t, J=7.5 Hz, 61).
Quantity
20.42 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CON(C)[C:4](=[O:13])[CH2:5][CH2:6][C:7](N(OC)C)=[O:8].[CH2:15]([Mg]Cl)[CH2:16][CH3:17].[CH2:20](O)[CH3:21].O.[CH3:24]COCC>>[CH3:15][CH2:16][CH2:17][C:4](=[O:13])[CH2:5][CH2:6][C:7](=[O:8])[CH2:24][CH2:20][CH3:21]

Inputs

Step One
Name
Quantity
20.42 g
Type
reactant
Smiles
CON(C(CCC(=O)N(C)OC)=O)C
Name
Quantity
1 L
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(CC)[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
50 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
ice
Quantity
1 L
Type
reactant
Smiles
Name
Quantity
75 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir the reaction mixture in the cooling bath for 2.25 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
Separate the layers
WASH
Type
WASH
Details
wash the organic layer with dilute HCl, 5% NaHCO3 and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporate the clear yellowish solution

Outcomes

Product
Details
Reaction Time
2.25 h
Name
Type
product
Smiles
CCCC(CCC(CCC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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